molecular formula C15H25OP B3154737 3,5-Di-tert-butyl-4-methoxyphenylphosphine CAS No. 782501-07-9

3,5-Di-tert-butyl-4-methoxyphenylphosphine

Cat. No. B3154737
CAS RN: 782501-07-9
M. Wt: 252.33 g/mol
InChI Key: CJOKEBSOENDORD-UHFFFAOYSA-N
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Description

“3,5-Di-tert-butyl-4-methoxyphenylphosphine” is a phosphine ligand . It is suitable for various coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Molecular Structure Analysis

The molecular structure of “3,5-Di-tert-butyl-4-methoxyphenylphosphine” can be represented by the SMILES string COc1c (cc (Pc2cc (c (OC)c (c2)C (C) (C)C)C (C) (C)C)cc1C (C) (C)C)C (C) (C)C . The molecular formula is C30H47O2P and the molecular weight is 470.67 .


Chemical Reactions Analysis

“3,5-Di-tert-butyl-4-methoxyphenylphosphine” is suitable for various coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Physical And Chemical Properties Analysis

“3,5-Di-tert-butyl-4-methoxyphenylphosphine” is a solid . It has a melting point of 114-119 °C . The functional group present in the compound is phosphine .

Scientific Research Applications

1. Luminescent Benzoxaphospholes Synthesis

3,5-Di-tert-butyl-4-methoxyphenylphosphine is utilized in synthesizing luminescent benzoxaphospholes. Although the primary phosphine is unstable, losing PH3 in chloroform solutions, it is effectively employed to produce a series of luminescent 2-R-4,6-di-tert-butyl-1,3-benzoxaphospholes. These compounds exhibit greater air stability than less bulky benzoxaphospholes (Wu, Deligonal, & Protasiewicz, 2013).

2. Telomerization Catalyst

This phosphine is used in the synthesis of bulky phosphines which are crucial in the telomerization of 1,3-butadiene with methanol. This process yields 1-methoxyocta-2,7-diene, a key intermediate in the Dow 1-octene process. Certain ligands derived from it have shown improved selectivity and yield over traditional ligands (Tschan et al., 2010).

3. Electrochemically Induced SRN1 Reactions

In electrochemically induced SRN1 reactions, this phosphine derivative is selectively substituted to yield phosphine and (phosphoniophenyl)phenoxide zwitterions (Combellas, Marzouk, Suba, & Thiebault, 1993).

4. Alkoxycarbonylation Reactions

Used as a ligand in alkoxycarbonylation reactions, it is notable for producing high selectivity in linear esters and acids from unsaturated compounds. It is particularly effective when bonded to palladium (Vondran et al., 2021).

5. Asymmetric Hydrogenations

It is also applied in rhodium-catalyzed asymmetric hydrogenations. In this context, a derivative, 1,1'-Di-tert-butyl-2,2'-diphosphetanyl, exhibited high efficiency as a catalyst in asymmetric hydrogenations of α-acetyl-aminoacrylates and α-substituted enamides (Imamoto, Oohara, & Takahashi, 2004).

6. Suzuki Coupling Reactions

This phosphine derivative is also used in Suzuki coupling reactions, where its bulky nature aids in the successful coupling of phenylboronic acid with various aryl bromides and chlorides (Jackson & Xia, 2009).

7. Preparation of Diphosphene and Fluorenylidenephosphine

A derivative of 3,5-Di-tert-butyl-4-methoxyphenylphosphine, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, has been used in the synthesis of diphosphene and fluorenylidenephosphine, highlighting its utility in the field of low-coordinate phosphorus chemistry (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Safety and Hazards

The safety information available suggests that “3,5-Di-tert-butyl-4-methoxyphenylphosphine” is a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(3,5-ditert-butyl-4-methoxyphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25OP/c1-14(2,3)11-8-10(17)9-12(13(11)16-7)15(4,5)6/h8-9H,17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOKEBSOENDORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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